molecular formula C6H11NaO9S B1455196 D-Glucose 3-sulfate sodium salt CAS No. 89830-83-1

D-Glucose 3-sulfate sodium salt

Cat. No. B1455196
CAS RN: 89830-83-1
M. Wt: 282.2 g/mol
InChI Key: VBLFANSAMOPOBM-VFQQELCFSA-M
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Description

D-Glucose 3-sulfate sodium salt, also known as Glc-3S, is a remarkable biomedical compound . It has a linear formula of C6H11O9SNa and a molecular weight of 282.20 .


Molecular Structure Analysis

The molecular structure of D-Glucose 3-sulfate sodium salt is represented by the linear formula C6H11O9SNa . It is an aldohexose, a six-carbon sugar with a terminal aldehyde group .


Physical And Chemical Properties Analysis

D-Glucose 3-sulfate sodium salt is a solid substance . Its molecular weight is 282.20 . More specific physical and chemical properties such as melting point, boiling point, and pH value are not available in the current resources.

Scientific Research Applications

Catalytic Effects in Aqueous Solutions

Inorganic salts, including sodium salts derived from D-Glucose, have been studied for their catalytic effects in the reactions of D-Glucose in aqueous solutions. These salts can influence the chemo-selectivity and yield of various organic acids and furanics, which are important in green chemistry and the production of renewable chemicals. The study by Rasrendra et al. (2010) provides insights into the catalytic roles of these salts, suggesting potential applications in sustainable chemical synthesis processes (Rasrendra, Makertihartha, Adisasmito, & Heeres, 2010).

Glucose Sensing Technologies

Several studies have focused on developing novel glucose sensing technologies using D-Glucose derivatives. For instance, Baghayeri et al. (2018) explored an electrochemical sensor for glucose detection utilizing nickel oxide decorated Fe3O4 nanoparticles, indicating the potential for highly sensitive glucose monitoring devices (Baghayeri, Amiri, Alizadeh, Veisi, & Hasheminejad, 2018). Similarly, Ito et al. (2014) applied dissolving microneedles for glucose monitoring in interstitial fluid, showcasing an alternative approach for non-invasive glucose monitoring (Ito, Taniguchi, Hayashi, Anai, Morita, Ko, Yoshimoto, Yoshii, Kobuchi, Sakaeda, & Takada, 2014).

Analytical and Diagnostic Applications

The utility of D-Glucose derivatives in analytical chemistry and diagnostics is evident in the work by Dam et al. (2002), who demonstrated the selective and quantitative analysis of glycolytic intermediates in Saccharomyces cerevisiae using high-performance anion exchange chromatography coupled with mass spectrometry. This method, facilitating the analysis of complex biological samples, underscores the role of D-Glucose derivatives in advanced analytical methodologies (Dam, Eman, Frank, Lange, Dedem, & Heijnen, 2002).

Environmental and Industrial Applications

The environmental and industrial applications of D-Glucose derivatives are highlighted by Bargeman et al. (2009), who discussed the use of nanofiltration for the removal of sulfate waste in vacuum salt production. This study illustrates the potential of sodium sulfate, a related compound, in addressing industrial waste challenges, offering a sustainable solution for environmental management (Bargeman, Steensma, Kate, Westerink, Demmer, Bakkenes, & Manuhutu, 2009).

properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFANSAMOPOBM-VFQQELCFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745482
Record name Sodium 3-O-sulfonato-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose 3-sulfate sodium salt

CAS RN

89830-83-1
Record name Sodium 3-O-sulfonato-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose 3-sulfate sodium salt
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